- A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions, Organic Letters, 2019, 21(20), 8158-8163
Cas no 940284-98-0 (Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate)
940284-98-0 structure
Product Name:Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Numéro CAS:940284-98-0
Le MF:C19H31BN4O4
Mégawatts:390.284844636917
MDL:MFCD07781250
CID:839810
PubChem ID:46739020
Update Time:2025-09-28
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
- 2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester
- 2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
- tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
- 1,1-dimethylethyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-1-piperazinecarboxylate
- 2-(2-CHLORO-BENZOYL)-3-OXO-BUTYRIC ACID METHYL
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
- 2-4-(N-Boc-piperazine-1-yl)pyrimidine-5-boronic acid pinacol
- YODSUBUWTUTLAZ-UHFFFAOYSA-N
- ZXBA000741
- DTXSID50674659
- AB42667
- AKOS015960236
- TERT-BUTYL 4-[5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE
- CS-0030623
- W16862
- DS-17493
- SCHEMBL1075234
- SY036571
- 940284-98-0
- 2-(4-Boc-1-piperazinyl)pyrimidine-5-boronic Acid Pinacol Ester
- tert-Butyl4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
- C19H31BN4O4
- DA-40317
- Z2044810474
- EN300-7370394
- MFCD07781250
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester, AldrichCPR
- Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
-
- MDL: MFCD07781250
- Piscine à noyau: 1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3
- La clé Inchi: YODSUBUWTUTLAZ-UHFFFAOYSA-N
- Sourire: O=C(N1CCN(C2N=CC(B3OC(C)(C)C(C)(C)O3)=CN=2)CC1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 390.24400
- Masse isotopique unique: 390.2438356g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 4
- Complexité: 549
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 77
Propriétés expérimentales
- Le PSA: 77.02000
- Le LogP: 1.83580
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Informations de sécurité
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A567946-100mg |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 100mg |
$13.0 | 2025-04-15 | |
| Ambeed | A567946-250mg |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 250mg |
$19.0 | 2025-04-15 | |
| Ambeed | A567946-1g |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 1g |
$24.0 | 2025-04-15 | |
| Ambeed | A567946-5g |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 5g |
$101.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230108-100mg |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 100mg |
¥31.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230108-25g |
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 25g |
¥2498.0 | 2024-04-17 | |
| Apollo Scientific | OR360743-1g |
2-(4-Boc-piperazino)pyrimidine-5-boronic acid, pinacol ester |
940284-98-0 | 97% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR360743-5g |
2-(4-Boc-piperazino)pyrimidine-5-boronic acid, pinacol ester |
940284-98-0 | 97% | 5g |
£64.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT755-1g |
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 1g |
602.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT755-200mg |
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate |
940284-98-0 | 98% | 200mg |
172.0CNY | 2021-08-04 |
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ; 24 h, 90 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; rt → 85 °C; overnight, 85 °C
Référence
- Preparation of substituted indole compound as 5-hydroxytryptamine reuptake inhibitor, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 145 °C
Référence
- Improvement of aqueous solubility of lapatinib-derived analogues: identification of a quinolinimine lead for human African trypanosomiasis drug development, Journal of Medicinal Chemistry, 2019, 62(2), 665-687
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 25 °C; 6 h, 100 °C; 100 °C → 25 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 6 h, 80 - 90 °C; 90 °C → 25 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 6 h, 80 - 90 °C; 90 °C → 25 °C
Référence
- Preparation of benzothiazoles and aza-analogues as antibacterial agents, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 4 h, 80 °C; overnight, 100 °C
Référence
- Preparation of pyrazolopyrimidine derivatives or analogs thereof as CCR4 function modulators, Japan, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol ; 3 h, 80 °C
Référence
- Heterobifunctional compounds for degradation of tropomyosin receptor kinase and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 17 h, 120 °C
Référence
- Preparation of thiazolidine derivatives as Pim inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 30 h, rt
1.2 Solvents: Tetrahydrofuran ; 30 h, rt
Référence
- Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism, Journal of the American Chemical Society, 2014, 136(11), 4287-4299
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; overnight, 95 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; overnight, 95 °C
Référence
- Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 90 °C
Référence
- Preparation of substituted imidazo[1,2-a]pyridin-3-amines as autotaxin inhibitors, United States, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C
Référence
- Preparation of triazole-based compounds as nuclear export protein inhibitor, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 16 h, 70 °C
Référence
- Preparation of substituted nitrogen containing heterocyclic derivatives useful as PCSK9 inhibitors for the treatment of hyperlipidemia, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ; 1 h, 30 °C
Référence
- Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies, Chemical Science, 2015, 6(5), 2943-2951
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, 120 °C
Référence
- Preparation of heterocyclic compounds as CCR4 or TARC and/or MDC function regulators, Japan, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 5 h, rt → 100 °C
Référence
- Preparation of condensed thiazoles as antibacterial agents, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
Référence
- Preparation of substituted pyrazolo[1,5-a]pyridines as inhibitors of FGFR tyrosine kinases for the treatment of FGFRs-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
Référence
- Preparation of indazolones as modulators of TNF signaling, World Intellectual Property Organization, , ,
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Raw materials
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- N-Boc-piperazine
- 1-N-Boc-4-pyriMidin-2-yl-piperazine
- Bis(pinacolato)diborane
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane
- 5-Bromo-2-chloropyrimidine
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Preparation Products
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Numéro de commande:A849900
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:27
Prix ($):413.0
Courriel:sales@amadischem.com
Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate Littérature connexe
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:940284-98-0)Tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
Pureté:99%
Quantité:25g
Prix ($):413.0